molecular formula C12H26 B3048293 4,5-Diethyloctane CAS No. 1636-41-5

4,5-Diethyloctane

Cat. No.: B3048293
CAS No.: 1636-41-5
M. Wt: 170.33 g/mol
InChI Key: XRVCHXCONYJHLU-UHFFFAOYSA-N
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Description

4,5-Diethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with additional carbon branches. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. This compound is specifically characterized by the presence of ethyl groups attached to the fourth and fifth carbon atoms of an octane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyloctane can be achieved through various organic reactions. One common method involves the alkylation of octane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. This reaction typically occurs under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic processes involving the use of zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction by providing active sites for the reaction to occur. The process is carried out in large reactors under controlled temperature and pressure conditions to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyloctane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Alkanes and alkenes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

4,5-Diethyloctane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Diethyloctane involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions can affect the physical properties of mixtures and influence the behavior of other compounds in solution. The molecular targets and pathways involved in these interactions are primarily related to the compound’s hydrophobic nature and its ability to disrupt or stabilize molecular assemblies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diethyloctane is unique due to its specific branching pattern and the presence of ethyl groups, which influence its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to other similar compounds .

Properties

IUPAC Name

4,5-diethyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-9-11(7-3)12(8-4)10-6-2/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCHXCONYJHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(CC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333939
Record name 4,5-Diethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636-41-5
Record name 4,5-Diethyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Diethyloctane
Reactant of Route 2
Reactant of Route 2
4,5-Diethyloctane
Reactant of Route 3
4,5-Diethyloctane
Reactant of Route 4
4,5-Diethyloctane
Reactant of Route 5
4,5-Diethyloctane
Reactant of Route 6
4,5-Diethyloctane

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